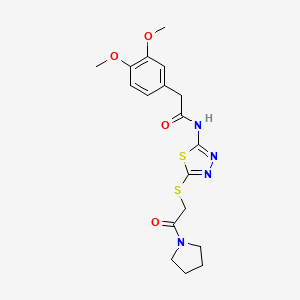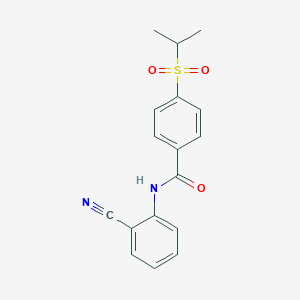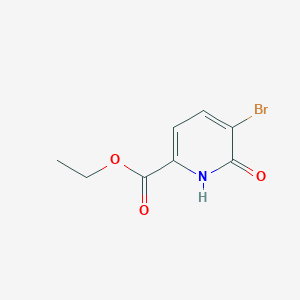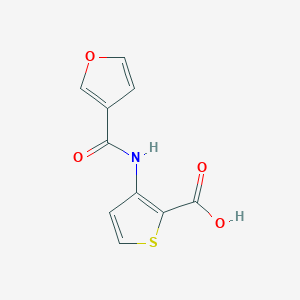
1-(3-chlorobenzyl)-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorobenzyl)-1H-indole-2,3-dione, commonly known as CB-Indole-2,3-dione, is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that is a derivative of indole and has a molecular formula of C11H7ClNO2. CB-Indole-2,3-dione has been studied for its potential applications in medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
Chemosensor Applications
1H-Indole-2,3-dione, a related compound to 1-(3-chlorobenzyl)-1H-indole-2,3-dione, has shown potential as a chemosensor agent, especially for sensing Fe3+ ions. This capability stems from its functional groups, which allow for binding and chelating metal ions, enhancing absorption peaks in the ultraviolet region. This makes it a promising platform for fluorescent chemosensors in detecting Fe3+ ion concentrations (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).
Synthetic Versatility in Organic Chemistry
Isatins, including 1H-indole-2,3-dione, are synthetically versatile and have been used extensively for synthesizing a wide variety of heterocyclic compounds, such as indoles and quinolines. They also serve as raw materials for drug synthesis and have been identified in mammalian tissue, indicating their biological relevance and potential as modulators of biochemical processes (Garden & Pinto, 2001).
Potential in Corrosion Inhibition and Antibacterial Properties
Indole-2,3-dione and its derivatives have been studied for their potential in corrosion inhibition, particularly for mild steel in acidic solutions. Their structure, containing functional groups and aromatic rings, allows them to act as efficient inhibitors against metal corrosion. Additionally, certain derivatives have shown antibacterial activities, indicating their usefulness in diverse applications ranging from industrial to pharmaceutical contexts (Miao, 2014).
Application in Antimicrobial Research
1-(3-chlorobenzyl)-1H-indole-2,3-dione derivatives have been synthesized and shown to exhibit antimicrobial activity against various bacterial strains, indicating their potential use in developing new antimicrobial agents (Bhatt, Sharma, Patidar, Rathore, Senwar, & Mehta, 2015).
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-11-5-3-4-10(8-11)9-17-13-7-2-1-6-12(13)14(18)15(17)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQYMMROUJHGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2509934.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2509935.png)
![4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2509936.png)
![N-(2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2509937.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2509938.png)

![5-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B2509942.png)
![7-(1H-imidazol-1-yl)-3-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2509943.png)
![(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2509945.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2509947.png)

